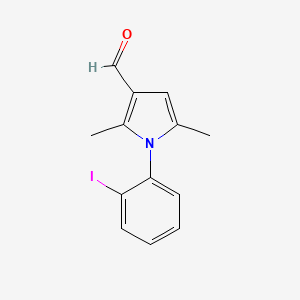
1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features an iodine atom attached to a phenyl ring, which is further connected to a pyrrole ring substituted with two methyl groups and an aldehyde group. The presence of iodine and the aldehyde group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 2-phenylpyrrole followed by formylation. The reaction conditions typically include the use of iodine and a suitable oxidizing agent for the iodination step, and a formylating agent such as Vilsmeier-Haack reagent for the formylation step. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through reactions like the Suzuki-Miyaura coupling, where boronic acids are used as reagents in the presence of a palladium catalyst.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Scientific Research Applications
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the iodine atom and the aldehyde group are key functional groups that participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine atom or aldehyde group, leading to modulation of biological pathways.
Comparison with Similar Compounds
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and applications.
1-(2-Iodophenyl)-2,5-dimethylpyrrole-3-methanol:
2-Iodophenyl isothiocyanate: Contains an isothiocyanate group instead of a pyrrole ring, used in different types of chemical reactions and applications.
The uniqueness of this compound lies in its combination of an iodine atom and an aldehyde group attached to a pyrrole ring, which provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C13H12INO |
|---|---|
Molecular Weight |
325.14 g/mol |
IUPAC Name |
1-(2-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 |
InChI Key |
CYVGHJMHYPPVML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2I)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















